N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-13(11-3-1-2-4-11)17-12-9-15-14(16-10-12)18-5-7-20-8-6-18/h9-11H,1-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZJBPEZUZARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then reacted with cyclopentanecarboxylic acid chloride to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Cyclopentanecarboxamide Derivatives with Aromatic Substituents
Compounds such as 1-(phenylamino)cyclopentanecarboxamide (2a) and its derivatives (e.g., 2b, 2c) exhibit structural similarities but differ in substituents on the aromatic ring. Key differences include:
| Compound | Yield (%) | Melting Point (°C) | Key Substituent | Source |
|---|---|---|---|---|
| 2a | 90 | 166 | Phenylamino | |
| 2b | 85 | 120 | 4-Methylphenylamino | |
| 2c | 50 | 90–93 | 4-Methoxyphenylamino |
Key Findings :
Hydrazine-Carbothioyl Derivatives
A series of hydrazine-carbothioyl cyclopentanecarboxamides (e.g., 2.12 , 2.13 , 2.14 ) were synthesized with varying acyl groups:
| Compound | Yield (%) | Melting Point (°C) | Substituent | Source |
|---|---|---|---|---|
| 2.12 | 59 | 158–161 | Phenoxyacetyl | |
| 2.13 | 63 | 148–150 | Phenylthioacetyl | |
| 2.14 | 66 | 193–195 | Benzoyl |
Key Findings :
Pyrimidine-Containing Analogs
The compound N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide shares a pyrimidine core with the target molecule but differs in substituents:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 377.5 g/mol | |
| Molecular Formula | C₂₂H₂₃N₃OS |
Comparison :
Pharmacologically Active Derivatives
Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide) is a structurally related opioid. Unlike the target compound, its piperidine and phenyl groups confer potent μ-opioid receptor affinity, highlighting how minor structural changes drastically alter pharmacological profiles .
Biological Activity
N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and pest control. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
1. Chemical Structure and Synthesis
The compound features a morpholinopyrimidine moiety linked to a cyclopentanecarboxamide, which is significant for its biological properties. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes.
2.1 Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
- Case Study : A study reported the compound's IC50 values against HeLa cells (cervical cancer) at 2.13 μM, indicating significant cytotoxicity without affecting normal fibroblast cells (IC50 = 135.30 μM), suggesting selectivity towards cancer cells .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| HeLa | 2.13 | High |
| BALB/3T3 (Fibroblasts) | 135.30 | Low |
2.2 Inhibitory Effects on Kinases
The compound has been identified as a potential inhibitor of various kinases involved in tumor growth and progression. Specifically, it targets the PLK4 kinase, which plays a crucial role in cell division and cancer proliferation.
- Mechanism of Action : Inhibition of PLK4 leads to disruption in centrosome function, resulting in mitotic arrest and apoptosis in cancer cells .
3. Pesticidal Activity
In addition to its anticancer properties, this compound has shown promising results in agricultural applications, particularly as an insecticide.
- Bioassay Results : Preliminary tests indicated that the compound exhibited good insecticidal activity against pests like Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) was determined to be effective at concentrations as low as 500 mg/L .
| Pest Species | Activity (%) at 500 mg/L |
|---|---|
| Mythimna separate | 70% |
| Helicoverpa armigera | Moderate |
4. Safety and Toxicity Studies
Safety assessments are crucial for evaluating the potential of this compound for therapeutic use. Toxicity studies have been conducted using zebrafish models, establishing an LC50 value of 14.01 mg/L for one of its derivatives, indicating moderate toxicity levels .
5. Conclusion
This compound presents significant biological activity with applications in both oncology and pest control. Its selective cytotoxicity against cancer cells coupled with effective insecticidal properties makes it a compound of interest for further research and development.
Q & A
Q. What are the recommended synthetic routes for N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of cyclopentanecarboxamide derivatives typically involves coupling reactions between activated cyclopentanecarboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) and amine-containing heterocycles like 2-morpholinopyrimidin-5-amine. Key steps include:
- Acylation : React cyclopentanecarbonyl chloride with the pyrimidine amine under inert conditions (argon/nitrogen) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
- Catalysis : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, eluent: DCM/methanol 95:5) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for amine:carbonyl chloride), extend reaction times (12–24 hours), and monitor progress via thin-layer chromatography (TLC) .
Reference : Evidence from analogous compounds shows yields ranging from 53% to 66% under optimized conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR : Analyze proton environments to confirm the presence of morpholine (δ 3.6–3.8 ppm, multiplet for morpholine-OCH2), pyrimidine aromatic protons (δ 8.2–8.5 ppm), and cyclopentane carboxamide NH (δ 6.5–7.0 ppm, broad singlet) .
- LC-MS : Use electrospray ionization (ESI+) to detect the molecular ion peak (e.g., [M+H]+) and validate molecular weight. For example, a compound with MF C16H22N2O2 showed m/z = 274.4 .
- Elemental Analysis : Verify C, H, N, and S percentages (e.g., ±0.3% deviation from theoretical values) to confirm purity .
Reference : Similar derivatives were characterized using these methods, ensuring structural fidelity .
Q. What are the critical parameters for scaling up synthesis while maintaining purity?
Methodological Answer:
- Solvent Choice : Use high-purity solvents (e.g., anhydrous THF or DCM) to minimize side reactions.
- Temperature Control : Maintain strict temperature ranges during exothermic steps (e.g., acylation at 0–5°C) .
- Chromatographic Scaling : Replace column chromatography with preparative HPLC for large batches (C18 column, acetonitrile/water gradient) .
- Quality Control : Implement in-process LC-MS checks to detect intermediates and byproducts early .
Reference : Scalable protocols for related compounds achieved >95% purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified morpholine (e.g., thiomorpholine) or pyrimidine (e.g., 4-chloro substitution) groups to assess electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, Irbesartan analogs were evaluated via metabolic stability assays .
- Data Correlation : Use multivariate analysis (e.g., principal component analysis) to link structural descriptors (logP, PSA) with activity .
Reference : Substituent effects on cyclopentanecarboxamide analogs were systematically studied in .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Docking Re-evaluation : Re-run molecular docking with updated protein conformations (e.g., from cryo-EM structures) to account for flexibility .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations with MM-PBSA/GBSA to refine binding affinity predictions .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants and reconcile discrepancies .
Reference : Computational-experimental workflows for related compounds are detailed in .
Q. How should in vitro metabolic stability assays be structured for this compound?
Methodological Answer:
- Incubation Conditions : Use human liver microsomes (HLMs) with NADPH cofactor at 37°C, and monitor degradation over 0–60 minutes .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Metabolite Identification : Employ high-resolution LC-MS/MS (Q-TOF) to detect oxidative metabolites (e.g., hydroxylation at cyclopentane) .
Reference : Protocols for Irbesartan metabolites and toxicity assessments guide this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
